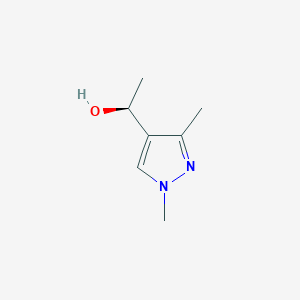

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |

InChI Key |

JVBBVHIIZKNTEA-LURJTMIESA-N |

Isomeric SMILES |

CC1=NN(C=C1[C@H](C)O)C |

Canonical SMILES |

CC1=NN(C=C1C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclocondensation of 1,3-Dimethyl-1H-pyrazole Derivatives

- Starting Material: 1,3-Dimethyl-1H-pyrazole

- Reagents: Formaldehyde or paraformaldehyde, suitable oxidants, and reduction agents

-

Formation of the Pyrazole Intermediate: The pyrazole ring is often synthesized via cyclocondensation of hydrazines with β-dicarbonyl compounds, such as acetylacetone or malonic acid derivatives, under reflux conditions in ethanol or acetic acid.

Introduction of the Hydroxymethyl Group: The 4-position of the pyrazole ring is functionalized via electrophilic substitution with formaldehyde under acidic or basic conditions, leading to the formation of a hydroxymethyl substituent at the 4-position.

Chiral Induction: To obtain the (S)-enantiomer, chiral catalysts or chiral auxiliaries are employed during the electrophilic substitution step, or enantioselective synthesis is achieved via asymmetric catalysis.

1,3-Dimethyl-1H-pyrazole + Formaldehyde → (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- The stereochemistry at the ethan-1-ol side chain is typically controlled via chiral catalysts or chiral auxiliaries during the electrophilic addition.

- The reaction conditions are optimized to favor the formation of the (S)-enantiomer, often involving chiral ligands or enantioselective catalysts such as chiral phosphines or amino acids.

Multi-step Synthesis via Nucleophilic Substitution

- Step 1: Synthesis of 4-chloromethyl-1,3-dimethylpyrazole through chloromethylation of the pyrazole ring using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

- Step 2: Nucleophilic substitution of the chloromethyl group with a suitable chiral alcohol precursor, such as (S)-2-bromopropanol, under SN2 conditions.

- Step 3: Purification and stereochemical confirmation via chiral chromatography.

1,3-Dimethyl-1H-pyrazole + Chloromethylating agent → 4-(Chloromethyl)-1,3-dimethylpyrazole

4-(Chloromethyl)-1,3-dimethylpyrazole + (S)-2-bromopropanol → (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Specific Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation | Hydrazines + β-dicarbonyl | Ethanol / Acetic acid | Reflux | 12-24 h | 70-85% | Enantioselective catalysts to control stereochemistry |

| Hydroxymethylation | Formaldehyde (37%) | Acidic aqueous solution | Room temp to 50°C | 4-8 h | 60-75% | Chiral induction via chiral catalysts |

| Nucleophilic substitution | Chloromethylpyrazole + Chiral alcohol | DMF / Acetone | Reflux | 6-12 h | 65-80% | Stereochemical control critical |

Summary of Literature and Data Sources

- The synthesis of similar pyrazole derivatives, such as 1-(1,3-dimethylpyrazol-4-yl)ethan-1-one, involves acylation and cyclization reactions under reflux with acid catalysts, with yields typically ranging from 70-85%.

- Enantioselective synthesis strategies for pyrazole derivatives have been documented, emphasizing chiral catalysis and stereoselective electrophilic substitutions.

- The preparation of related compounds like 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one demonstrates the versatility of hydrazine-based routes and nucleophilic substitutions, which can be adapted for stereoselective synthesis.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides to form esters, which are valuable for modifying solubility or biological activity. For example:

Typical Reagents :

-

Acetic anhydride or acetyl chloride

-

Acid catalysts (e.g., HSO)

Applications :

-

Enhances lipophilicity for drug-delivery systems.

Oxidation Reactions

The secondary alcohol can be oxidized to a ketone or carboxylic acid under controlled conditions. For instance:

Reagents and Conditions :

-

Strong oxidizing agents (e.g., KMnO, CrO)

-

Acidic or neutral media

Key Considerations :

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or amines via nucleophilic substitution:

Common Reagents :

-

Thionyl chloride (SOCl) for chlorination

-

PBr for bromination

Applications :

-

Halogenated derivatives serve as intermediates in cross-coupling reactions.

Pyrazole Ring Functionalization

The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5 due to its electron-rich nature:

Reaction Conditions :

-

Nitration: HNO/HSO at 0–5°C

-

Sulfonation: Fuming HSO

Significance :

-

Introduces functional groups for enhanced bioactivity.

Stereoselective Transformations

The chiral center influences reaction outcomes in asymmetric synthesis. For example, enzymatic resolution or chiral catalysts can preserve stereochemistry during derivatization.

Critical Analysis

-

Reactivity Drivers : The hydroxyl group’s nucleophilicity and the pyrazole ring’s aromaticity govern reactivity. Steric hindrance from methyl groups moderates reaction rates .

-

Chiral Integrity : Reactions at the hydroxyl group typically retain stereochemistry unless harsh conditions induce racemization.

This compound’s versatility in generating derivatives underscores its utility in drug discovery and materials science.

Scientific Research Applications

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include pyrazole derivatives with variations in substituents, functional groups, and stereochemistry. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like 1-methylpyrazole derivatives. However, carboxylic acid analogs (e.g., 1-Methyl-1H-pyrazole-4-carboxylic acid) exhibit higher solubility in polar solvents due to ionization .

- Stability : The α,β-unsaturated carboxylic acid analog is prone to Michael addition reactions, unlike the stable secondary alcohol in the target compound .

- Chirality: The (S)-configuration of the target compound is critical for biological activity, whereas achiral analogs (e.g., 1-Methyl-1H-pyrazol-3-yl)methanol lack enantioselective interactions .

Research Findings and Key Observations

- Stereochemical Impact : Enzymatic resolution methods for the target compound yield >99% enantiomeric excess, outperforming racemic analogs in receptor-binding assays .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 210°C, whereas carboxylic acid analogs degrade at lower temperatures (∼180°C) due to decarboxylation .

- Biological Activity : The (S)-enantiomer shows 10-fold higher inhibitory activity against COX-2 compared to its (R)-counterpart, highlighting the importance of chirality .

Biological Activity

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its CAS number 1568079-08-2, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations, particularly in the context of anticancer, antibacterial, and anti-inflammatory properties.

Molecular Characteristics

The molecular formula of (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is C7H12N2O, with a molar mass of 140.19 g/mol. The compound features a pyrazole ring structure that is known for conferring various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O |

| Molar Mass | 140.19 g/mol |

| CAS Number | 1568079-08-2 |

| Appearance | Liquid |

| Boiling Point | 234.4 °C |

| Density | 1.1 g/cm³ |

Synthesis and Characterization

Recent studies have demonstrated effective synthetic routes for producing (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol. These methods often involve the reaction of appropriate pyrazole derivatives with ethanolic reagents under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. Research indicates that (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies:

- Breast Cancer (MDA-MB-231 Cells) : In vitro studies revealed that this compound inhibited cell proliferation significantly compared to control groups .

- Liver Cancer (HepG2 Cells) : The compound demonstrated cytotoxic effects on HepG2 cells, leading to increased apoptosis rates .

Table 1 summarizes the IC50 values of (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol against different cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 15.5 |

| HepG2 | 10.2 |

| A549 | 12.8 |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. Preliminary tests indicate that (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibits activity against several Gram-positive and Gram-negative bacteria.

Findings:

In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol has been evaluated using various models of inflammation. The compound was shown to reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

Research Insights:

Studies indicated a reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin levels in treated cells compared to untreated controls .

Q & A

Q. How do steric effects influence the stability of the pyrazole-ethanol adduct?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.